Hygromycin B

Description

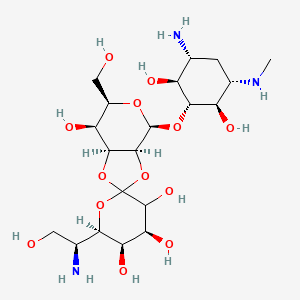

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus which kills bacteria, fungi and higher eukaryotic cells by inhibiting protein synthesis.

Aminoglycoside produced by Streptomyces hygroscopicus. It is used as an anthelmintic against swine infections by large roundworms, nodular worms, and whipworms.

Properties

IUPAC Name |

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNUXAQVGOGFE-HUCHGKBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041045 | |

| Record name | Hygromycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amorphous solid or tan powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Freely soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31282-04-9 | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hygromycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31282-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hygromycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031282049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hygromycin B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hygromycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hygromycin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYGROMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQ2233B0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

320 to 356 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Hygromycin B: A Comprehensive Technical Guide for Researchers

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it an invaluable tool in molecular biology and biomedical research. This guide provides an in-depth overview of this compound, its mechanism of action, and its applications in scientific research, with a focus on its use as a selective agent for genetically modified cells.

Core Concepts: Mechanism of Action and Resistance

This compound exerts its cytotoxic effects by binding to the small ribosomal subunit (the 30S subunit in prokaryotes and the 40S subunit in eukaryotes) and inhibiting protein synthesis.[1][2] Specifically, it binds to helix h44 of the 16S ribosomal RNA (rRNA), a critical component of the decoding center.[3] This binding event has two primary consequences:

-

Inhibition of Translocation: this compound interferes with the translocation step of elongation, where the ribosome moves along the messenger RNA (mRNA) to read the next codon.[3][4] It is thought to lock the ribosome in a conformation that prevents this movement.

-

Induction of Mistranslation: By distorting the structure of the ribosomal A-site, where aminoacyl-tRNAs bind, this compound reduces the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5]

The accumulation of truncated or misfolded proteins, coupled with the overall shutdown of protein synthesis, ultimately leads to cell death.

Resistance to this compound is conferred by the hyg or hph gene, which encodes the enzyme this compound phosphotransferase.[2][6] This enzyme detoxifies the antibiotic by catalyzing the phosphorylation of a specific hydroxyl group on the this compound molecule, rendering it unable to bind to the ribosome.[7][8]

Signaling Pathways and Cellular Effects

The primary signaling pathway disrupted by this compound is the central dogma process of protein synthesis. The direct inhibition of this fundamental cellular process can trigger several downstream signaling cascades related to cellular stress and death.

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. yeasenbio.com [yeasenbio.com]

- 3. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hygromycin phosphotransferase hpt: Topics by Science.gov [science.gov]

- 7. Structure and Function of APH(4)-Ia, a this compound Resistance Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic and enzymatic basis of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Hygromycin B in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B is an aminoglycoside antibiotic widely utilized in molecular biology for the selection of genetically modified eukaryotic cells. Its potent inhibitory effect on a broad spectrum of organisms, including fungi, protozoa, and higher eukaryotes, stems from its ability to disrupt protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action in eukaryotic cells. We delve into its specific interaction with the 80S ribosome, the consequential inhibition of the translocation step during peptide elongation, and the structural basis for this activity. This document summarizes key quantitative data, provides detailed experimental protocols for studying its mechanism, and presents visual representations of the involved pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, produced by Streptomyces hygroscopicus, is a valuable tool in biotechnology and a subject of interest for its potent antimicrobial properties.[1][2] Unlike many other aminoglycosides that primarily cause misreading of the genetic code, this compound's principal mode of action in eukaryotes is the inhibition of polypeptide chain elongation.[3][4] This guide will explore the intricate details of this mechanism, providing a technical resource for those working with this compound or developing novel translation inhibitors.

The Core Mechanism: Inhibition of Ribosomal Translocation

This compound exerts its cytotoxic effect by binding to the eukaryotic 80S ribosome and interfering with a crucial step in protein synthesis known as translocation.[2][3] This process involves the coordinated movement of messenger RNA (mRNA) and transfer RNA (tRNA) molecules through the ribosome, allowing for the sequential addition of amino acids to the growing polypeptide chain.

Binding Site on the 80S Ribosome

Structural and biochemical studies have pinpointed the binding site of this compound to the small ribosomal subunit (40S) in eukaryotes, specifically within the decoding center on the 18S ribosomal RNA (rRNA).[5] It occupies a position near the A-site, where aminoacyl-tRNAs are delivered, and the P-site, which holds the peptidyl-tRNA.[5][6] This strategic location allows it to physically obstruct the movement of tRNAs during elongation.[6]

Interference with Elongation Factor 2 (EF-2)

The translocation process in eukaryotes is catalyzed by Elongation Factor 2 (EF-2), a GTP-dependent protein.[3] this compound's presence on the ribosome does not prevent the initial binding of EF-2 or the associated GTP hydrolysis.[3] Instead, it appears to lock the ribosome in a conformation that is non-permissive for the physical movement of the tRNAs from the A and P sites to the P and E (exit) sites, respectively, even after EF-2 has engaged the ribosome.[3] This leads to a stall in protein synthesis.

Quantitative Data on this compound Activity

The potency of this compound varies across different eukaryotic cell types. The following tables summarize key quantitative parameters related to its inhibitory activity.

| Cell Line | Organism | Typical Selection Concentration (µg/mL) | Reference |

| Mammalian Cells (general) | Various | 50 - 1000 | [7] |

| Mammalian Cells (common) | Various | 200 | [8] |

| HeLa | Homo sapiens | 500 | |

| CHO | Cricetulus griseus | 200 | |

| SH-SY5Y | Homo sapiens | 200 | |

| Fungi (general) | Various | 200 - 1000 | [9] |

| Plant Cells (general) | Various | 20 - 200 | [9] |

| Rice (Oryza sativa) | Oryza sativa | 30 - 75 | [2] |

| Parameter | Organism/System | Value | Reference |

| IC50 for Protein Synthesis (E. coli) | Escherichia coli | 16 µg/mL | [1][6] |

| IC50 for Cell Viability (E. coli) | Escherichia coli | 20 µg/mL | [6] |

| MIC50 (Yeast) | Saccharomyces cerevisiae | 15 µg/mL |

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. takara.co.kr [takara.co.kr]

- 4. Structural basis for this compound inhibition of yeast pseudouridine-deficient ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]

- 8. yeasenbio.com [yeasenbio.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Origin of Hygromycin B: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B is an aminoglycoside antibiotic with a broad spectrum of activity against prokaryotic and eukaryotic cells.[1] First isolated in the 1950s from the fermentation broth of Streptomyces hygroscopicus, it has become an invaluable tool in molecular biology as a selective agent for cells containing the hygromycin resistance gene.[1] This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and biosynthesis of this compound. It includes detailed experimental protocols for key assays, quantitative data on its antimicrobial activity, and a visual representation of its biosynthetic pathway.

Discovery and Origin

This compound was first described in the 1950s as a product of the soil bacterium Streptomyces hygroscopicus.[1] This discovery was part of the golden age of antibiotic research, where soil microorganisms were extensively screened for novel antimicrobial compounds. Initially, it was developed for veterinary applications as an anthelmintic in swine and poultry feed. Its potent activity against a wide range of organisms, including bacteria, fungi, and higher eukaryotes, later led to its adoption as a selective agent in genetic engineering and cell biology research.[1] The gene conferring resistance to this compound was identified in the early 1980s, further solidifying its role in the laboratory.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting protein synthesis. As an aminoglycoside, it binds to the 30S ribosomal subunit in prokaryotes and the 40S ribosomal subunit in eukaryotes. Specifically, it interacts with the A-site of the ribosome, which is responsible for decoding the mRNA and accepting the incoming aminoacyl-tRNA. This binding event has two primary consequences:

-

Inhibition of Translocation: this compound interferes with the movement of the ribosome along the mRNA molecule, a process known as translocation. This effectively stalls protein synthesis.

-

Induction of Mistranslation: The presence of this compound in the A-site can cause the ribosome to misread the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

Resistance Mechanism

The primary mechanism of resistance to this compound is enzymatic inactivation of the antibiotic. The most well-characterized resistance gene is hph, which encodes for this compound phosphotransferase. This enzyme catalyzes the phosphorylation of this compound, a modification that renders it unable to bind to the ribosome. Consequently, protein synthesis can proceed normally in cells expressing the hph gene, allowing them to survive and proliferate in the presence of the antibiotic.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC of this compound varies depending on the target organism and the specific experimental conditions. The following table summarizes reported MIC values for a range of organisms.

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | K-12 | 150 | [2] |

| Saccharomyces cerevisiae | Wild-type | 200 | [3] |

| Aspergillus nidulans | Wild-type | 300 (µM) | [4] |

| Pseudomonas hygromyciniae | - | >500 | [5] |

| Human HeLa cells | - | ~500 | [6] |

| Human Jurkat cells | Clone E6-1 | 300-400 | [7] |

Experimental Protocols

Isolation of Streptomyces hygroscopicus from Soil

Objective: To isolate the this compound-producing bacterium, Streptomyces hygroscopicus, from a soil sample.

Materials:

-

Soil sample

-

Sterile water

-

Starch Casein Agar (SCA) plates

-

Sterile flasks, pipettes, and spreader

-

Incubator

Protocol:

-

Sample Preparation: Collect a soil sample from an undisturbed area. Air-dry the sample at room temperature for 5-7 days.

-

Serial Dilution:

-

Add 1 gram of the dried soil sample to 9 mL of sterile water in a flask (10⁻¹ dilution).

-

Vortex the suspension vigorously for 2-3 minutes.

-

Perform a series of 10-fold serial dilutions by transferring 1 mL of the suspension to 9 mL of sterile water, up to a 10⁻⁶ dilution.

-

-

Plating:

-

Pipette 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate SCA plates.

-

Spread the suspension evenly over the surface of the agar using a sterile spreader.

-

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation and Identification:

-

Observe the plates for colonies with a chalky, powdery appearance, which is characteristic of Streptomyces.

-

Select individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

-

Identification of S. hygroscopicus can be confirmed through morphological analysis (spore chain morphology) and 16S rRNA gene sequencing.

-

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Pure culture of the test microorganism

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth for bacteria, Yeast Peptone Dextrose for yeast)

-

This compound stock solution

-

Sterile 96-well microtiter plate

-

Spectrophotometer or plate reader

Protocol:

-

Prepare Inoculum: Grow the test microorganism in its appropriate liquid medium to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 1 x 10⁵ CFU/mL for bacteria).

-

Prepare this compound Dilutions:

-

In the 96-well plate, prepare a two-fold serial dilution of this compound in the appropriate growth medium. The concentration range should be chosen based on expected susceptibility.

-

Include a positive control well (medium with inoculum, no antibiotic) and a negative control well (medium only).

-

-

Inoculation: Add the standardized inoculum to each well (except the negative control).

-

Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for E. coli, 30°C for S. cerevisiae) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

This compound Phosphotransferase Assay

Objective: To detect the activity of this compound phosphotransferase in cell extracts, indicating the presence of the this compound resistance gene.

Materials:

-

Cell extract from cells potentially expressing the hph gene

-

This compound

-

[γ-³²P]ATP

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare Cell Extract: Lyse the cells to release their protein content. Centrifuge to remove cell debris and collect the supernatant containing the soluble proteins.

-

Set up the Reaction:

-

In a microcentrifuge tube, combine the cell extract, this compound, [γ-³²P]ATP, and reaction buffer.

-

Include a negative control with a cell extract known not to express the hph gene.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Spotting and Washing:

-

Spot a small aliquot of each reaction mixture onto a piece of phosphocellulose paper.

-

Wash the paper extensively with a suitable buffer (e.g., phosphate buffer) to remove unincorporated [γ-³²P]ATP.

-

-

Detection:

-

Dry the phosphocellulose paper.

-

Measure the radioactivity of the spots using a scintillation counter or by autoradiography. A positive signal indicates the phosphorylation of this compound and thus the presence of an active this compound phosphotransferase.

-

Biosynthetic Pathway and Experimental Workflow Diagrams

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by a gene cluster in Streptomyces hygroscopicus. The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for screening for this compound resistance.

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newprairiepress.org [newprairiepress.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]

- 7. cell-lines.toku-e.com [cell-lines.toku-e.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Hygromycin B

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2][3] It is widely utilized in research as a selective agent for bacteria, fungi, and eukaryotic cells that have been genetically modified to contain the hygromycin resistance gene.[1][4] This guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound possesses a unique set of chemical and physical characteristics that are critical to its function and application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H37N3O13 | [1][5][6] |

| Molecular Weight | 527.52 g/mol | [1][5][6][7] |

| Appearance | Amorphous powder or tan solid | [8][5] |

| Melting Point | 160-180 °C (decomposes) | [1][5] |

| pKa | 7.1 and 8.8 | [5] |

| Solubility | Freely soluble in water (>50 mg/mL) and methanol; practically insoluble in less polar solvents. | [5][6][9] |

| Purity | ≥90% (HPLC) | [6][7] |

Chemical Structure

This compound is a structurally distinct aminoglycoside. Its structure consists of three rings: a hyosamine (aminocyclitol) ring, a D-talose ring, and a destomic acid ring.[10] A unique feature of this compound is a dual ether linkage between its second and fourth rings, which forms a third ring.[11][12]

The IUPAC name for this compound is (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)-tetrahydro-3aH-spiro[[1][11]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol.[1]

Mechanism of Action

This compound exerts its antibiotic effect by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][13][14] Its primary target is the ribosome. The mechanism involves several key steps:

-

Binding to the Ribosome: this compound binds to a single site on the 70S ribosome, specifically within RNA helix 44 (h44) of the small (30S) ribosomal subunit, near the aminoacyl-tRNA binding site (A-site).[13][11][12]

-

Interference with Translocation: The binding of this compound strengthens the interaction of tRNA in the A-site, which in turn prevents the translocation of mRNA and tRNA on the ribosome.[1][11] This effectively halts the elongation phase of protein synthesis.[7][15]

-

Induction of Mistranslation: By altering the ribosomal conformation, this compound can also cause mistranslation of the mRNA template.[13]

Biosynthesis

This compound is naturally produced by the soil bacterium Streptomyces hygroscopicus.[3] The biosynthesis of this antibiotic is a complex process involving a dedicated gene cluster.[16][17] Key enzymes in this pathway include glycosyltransferases, aminotransferases, and methyltransferases that assemble the three-ring structure from precursor molecules.[16][18] For instance, the enzyme HygD is responsible for the formation of the trisaccharide structure from disaccharide intermediates.[16]

Mechanism of Resistance

Resistance to this compound is conferred by the hph gene, which is often used as a selectable marker in genetic engineering.[3][4] This gene encodes an enzyme called this compound phosphotransferase (also known as aminoglycoside 4-phosphotransferase).[19][20] This enzyme inactivates this compound through phosphorylation of the hydroxyl group at the 4-position of the hyosamine ring.[10][19][21] This modification prevents the antibiotic from binding to the ribosome, thus allowing protein synthesis to proceed normally.[4]

Experimental Protocols

A crucial experimental step when using this compound as a selective agent is to determine the optimal concentration for the specific cell line being used. This is achieved by performing a kill curve titration.

Protocol: Determination of Optimal this compound Concentration (Kill Curve)

Objective: To determine the minimum concentration of this compound that effectively kills non-resistant cells within a specific timeframe (typically 7-14 days).[4][9]

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 50 mg/mL in PBS)[22]

-

24-well or 96-well tissue culture plates[9]

-

Incubator (37°C, 5% CO2)

Methodology:

-

Cell Seeding:

-

Plate the parental cells at a density that allows for several days of growth without reaching confluency. For a 24-well plate, a starting density of 0.8-3.0 x 10^5 cells/mL for adherent cells or 2.5-5.0 x 10^5 cells/mL for suspension cells is recommended.[23]

-

Incubate the cells for 24 hours to allow them to attach and resume growth.[9]

-

-

Addition of this compound:

-

Prepare a series of dilutions of this compound in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[9][23]

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a no-antibiotic control.[23]

-

-

Incubation and Observation:

-

Determination of Optimal Concentration:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scialert.net [scialert.net]

- 3. nbinno.com [nbinno.com]

- 4. agscientific.com [agscientific.com]

- 5. This compound [drugfuture.com]

- 6. This compound (CAS 31282-04-9) | Abcam [abcam.com]

- 7. This compound | Antibiotics | Tocris Bioscience [tocris.com]

- 8. This compound | C20H37N3O13 | CID 56928061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. selleckchem.com [selleckchem.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. Genetic and enzymatic basis of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. This compound (50 mg/mL) - FAQs [thermofisher.com]

- 23. takara.co.kr [takara.co.kr]

- 24. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]

Core Mechanism of Action: Inhibition of Ribosomal Translocation

An in-depth technical guide on the core mechanism of hygromycin B in protein synthesis inhibition, designed for researchers, scientists, and drug development professionals.

This compound is a potent aminoglycoside antibiotic that halts protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its primary mechanism involves binding to the ribosome and inhibiting the critical step of translocation , the process by which the ribosome moves along the messenger RNA (mRNA) to read the next codon.

Binding Site on the Ribosome

This compound has a single, high-affinity binding site on the small ribosomal subunit (the 30S subunit in prokaryotes and 40S in eukaryotes).[3][4][5] Specifically, it binds to a universally conserved region of ribosomal RNA (rRNA) known as helix 44 (h44) in 16S/18S rRNA.[3][6] This binding pocket is strategically located at the decoding center, near the aminoacyl-tRNA (A), peptidyl-tRNA (P), and exit (E) sites, which are crucial for the elongation phase of protein synthesis.[5][6][7]

Steric Hindrance and Conformational Locking

Upon binding, this compound induces a distinct conformational change in the ribosome.[3][8][9] This structural alteration differs from that caused by other aminoglycosides and serves to "lock" the ribosome in a state that is incompatible with the movement of tRNAs and mRNA.[3][9] The antibiotic essentially acts as a wedge, physically obstructing the path required for the peptidyl-tRNA to move from the A site to the P site.[7]

Key effects of this compound binding include:

-

Stabilization of A-Site tRNA: The antibiotic strengthens the interaction of the peptidyl-tRNA with the A site, making it energetically unfavorable to move to the P site.[1][10]

-

Inhibition of Elongation Factor Activity: In eukaryotes, this compound prevents the elongation factor 2 (EF-2)-dependent translocation step.[1][11] While it doesn't prevent the binding of the elongation factor or its GTP hydrolysis, it decouples these actions from the actual movement of the ribosome.[1]

-

Distortion of the Decoding Center: The binding of this compound distorts the A site, which not only inhibits translocation but can also lead to a secondary effect of misreading the mRNA code, causing the incorporation of incorrect amino acids.[5][7]

This potent inhibition of translocation effectively freezes the ribosome on the mRNA, leading to a global shutdown of protein synthesis and ultimately, cell death.[12]

Quantitative Data on this compound Activity

The inhibitory potency of this compound varies across different systems. The following table summarizes key quantitative parameters.

| Parameter | System / Organism | Value | Reference |

| IC₅₀ (Protein Synthesis) | Rabbit Reticulocyte Lysate | ~5.0 µM | [11] |

| Wheat Germ Extract | ~1.5 µM | [1] | |

| Yeast Cell-Free Extract | ~0.4 µM | [1] | |

| Inhibition Constant (Kᵢ) | E. coli Polysomes | ~2.0 µM | [11] |

| Working Concentration | Mammalian Cell Culture | 50 - 1000 µg/mL | [12] |

| E. coli | 25 - 100 µg/mL | [12] | |

| S. cerevisiae (Yeast) | 200 - 300 µg/mL | [1] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques.

In Vitro Translation Assay

-

Objective: To quantify the direct inhibitory effect of this compound on protein synthesis in a controlled, cell-free environment.

-

Methodology:

-

Preparation of Cell-Free Extract: Prepare a translation-competent extract from a source such as rabbit reticulocytes, wheat germ, or E. coli (S30 extract). This extract contains ribosomes, tRNAs, amino acids, and all necessary translation factors.[1]

-

Reaction Setup: In separate reaction tubes, combine the cell-free extract, a template mRNA (e.g., luciferase mRNA), an energy source (ATP/GTP), and a mixture of amino acids including one radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Inhibitor Titration: Add this compound to the reaction tubes across a range of concentrations. Include a no-drug control.

-

Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification: Stop the reactions and precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on glass fiber filters.

-

Analysis: Measure the incorporated radioactivity on the filters using a scintillation counter. Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of synthesis is inhibited).

-

Ribosome Profiling

-

Objective: To map the precise locations of ribosomes stalled on mRNA transcripts by this compound, providing a genome-wide view of its impact on translation.

-

Methodology:

-

Cell Treatment: Treat a culture of cells (e.g., yeast or mammalian cells) with a sub-lethal concentration of this compound to arrest translating ribosomes. A control culture is left untreated.

-

Lysis and Nuclease Footprinting: Lyse the cells under conditions that preserve polysomes (mRNA molecules with multiple ribosomes). Treat the lysate with RNase I to digest all mRNA not protected within the ribosome.

-

Isolation of Ribosome-Protected Fragments (RPFs): Isolate the ribosome-mRNA complexes via sucrose gradient ultracentrifugation. Then, extract the ~28-30 nucleotide mRNA fragments (the RPFs) protected by the ribosomes.

-

Library Preparation: Convert the collected RPFs into a cDNA library suitable for high-throughput sequencing. This involves ligation of adapters to both the 3' and 5' ends of the RPFs, followed by reverse transcription and PCR amplification.

-

Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads at specific codon positions indicates the location of stalled ribosomes. This compound treatment will show a global accumulation of ribosome footprints, confirming its role as a translocation inhibitor.

-

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution, three-dimensional structure of the ribosome in complex with this compound to visualize the direct molecular interactions.

-

Methodology:

-

Complex Formation: Incubate purified, functionally active ribosomes (e.g., from E. coli or yeast) with a molar excess of this compound to ensure saturation of the binding site.[3]

-

Vitrification: Apply a small volume of the ribosome-antibiotic complex solution to an EM grid. The grid is then blotted to create a thin film and immediately plunge-frozen in liquid ethane. This traps the complexes in a layer of non-crystalline (vitreous) ice, preserving their native structure.

-

Data Collection: Image the vitrified sample using a transmission electron microscope at cryogenic temperatures. Thousands of images ("micrographs") are taken, capturing images of individual ribosomal particles in various random orientations.

-

Image Processing: Use specialized software to automatically select particle images from the micrographs. These 2D images are then classified and aligned based on their orientation.

-

3D Reconstruction: Combine the classified 2D images to reconstruct a high-resolution 3D density map of the ribosome-hygromycin B complex.

-

Model Building and Analysis: Fit an atomic model of the ribosome and the this compound molecule into the 3D map. This allows for the precise identification of the binding pocket and analysis of the specific rRNA nucleotides and ribosomal proteins that interact with the drug, revealing the conformational changes it induces.[3][13]

-

Visualizations of Mechanism and Workflows

Caption: The inhibitory action of this compound on the ribosomal translocation step.

Caption: A streamlined workflow for a ribosome profiling experiment.

References

- 1. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of 16S rRNA Helix 44 in Ribosomal Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]

- 6. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Ribosomal ATPase Is a Target for this compound Inhibition on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Structural basis for this compound inhibition of protein biosynthesis. | Semantic Scholar [semanticscholar.org]

- 9. Structural basis for this compound inhibition of protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Structural basis for this compound inhibition of yeast pseudouridine-deficient ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygromycin B Resistance Gene (hph)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygromycin B resistance gene (hph), a cornerstone of modern molecular biology and a critical tool in genetic selection. This document details the mechanism of action, the enzymatic function of its protein product, and its application as a dominant selectable marker in a wide array of organisms, from prokaryotes to eukaryotes. Included are detailed experimental protocols and consolidated quantitative data to assist researchers in the effective application of this technology.

Introduction to this compound and the hph Resistance Gene

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus[1][2][3]. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells[1][2][3]. Its mode of action involves binding to the ribosomal subunits, which disrupts translocation and promotes mistranslation of mRNA, ultimately leading to cell death[1][3][4].

The emergence of the this compound resistance gene (hph), also known as hyg or aph(4), has enabled the use of this potent antibiotic as a powerful tool for genetic selection. The hph gene encodes the enzyme this compound Phosphotransferase (HPH), which confers resistance by inactivating the antibiotic through phosphorylation[1][5][6][7][8][9]. This system of a potent selection agent and a specific resistance mechanism has led to the development of numerous plasmid vectors that facilitate the selection of genetically modified cells in a variety of research applications[1][10][11][12][13][14].

Mechanism of Action: Enzymatic Inactivation of this compound

The resistance to this compound is conferred by the enzymatic activity of this compound Phosphotransferase (HPH). This enzyme catalyzes the transfer of a phosphate group from a phosphate donor, typically ATP or GTP, to the this compound molecule[7][8][15][16]. This phosphorylation event structurally alters the antibiotic, rendering it unable to bind to its ribosomal target.

The specific site of phosphorylation can vary depending on the specific phosphotransferase. For instance, the APH(4)-Ia enzyme from Escherichia coli phosphorylates the hydroxyl group at the 4-position of the hyosamine ring of this compound[8]. In contrast, the APH(7'')-Ia from Streptomyces hygroscopicus phosphorylates the 7''-hydroxyl group[17][18][19]. This modification effectively detoxifies the antibiotic, allowing the cell expressing the hph gene to survive and proliferate in the presence of otherwise lethal concentrations of this compound[5][6].

References

- 1. agscientific.com [agscientific.com]

- 2. astralscientific.com.au [astralscientific.com.au]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Crystallization and preliminary crystallographic analysis of this compound phosphotransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallization and preliminary crystallographic analysis of this compound phosphotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Genetic and enzymatic basis of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. New Vector Tools with a Hygromycin Resistance Marker for Use with Opportunistic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasmid-encoded this compound resistance: the sequence of this compound phosphotransferase gene and its expression in Escherichia coli and Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]

- 12. Multiple Antibiotic Resistance Plasmids Allow Scalable, PCR-Mediated DNA Manipulation and Near-Zero Background Cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hygromycin Selection Vector Set plasmid vectors for molecular cloning [sigmaaldrich.com]

- 14. invivogen.com [invivogen.com]

- 15. Structure and Function of APH(4)-Ia, a this compound Resistance Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and function of APH(4)-Ia, a this compound resistance enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural basis for the substrate recognition of aminoglycoside 7′′-phosphotransferase-Ia from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Hygromycin-B kinase - Wikipedia [en.wikipedia.org]

The Core Function of Hygromycin Phosphotransferase: A Technical Guide for Researchers

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis and is effective against a broad spectrum of organisms, including bacteria, fungi, and higher eukaryotic cells.[1][2] Its utility in research is not as a therapeutic agent, but as a powerful tool for genetic selection. Resistance to this compound is conferred by the hygromycin phosphotransferase (HPT) enzyme, encoded by the hph gene.[3][4] This enzyme inactivates this compound through phosphorylation, rendering the cell resistant to its toxic effects.[1][3] The hph gene is widely employed as a dominant selectable marker in molecular biology, enabling the selection and maintenance of genetically modified cells across various organisms.[5][6][7][8][9]

This technical guide provides an in-depth overview of the hygromycin phosphotransferase enzyme, detailing its mechanism of action, structural characteristics, kinetics, and its application in scientific research and drug development.

Mechanism of Action: Inhibition and Resistance

This compound: A Potent Inhibitor of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit in prokaryotes and the corresponding 40S subunit in eukaryotes.[3][4][10] This binding event disrupts the translation process in several ways:

-

Inhibition of Translocation: this compound interferes with the translocation step of elongation, where the ribosome moves along the mRNA template.[1][10][11] It effectively locks the peptidyl-tRNA in the ribosomal A-site, preventing its movement to the P-site and thereby halting peptide chain elongation.[11]

-

Induction of Mistranslation: Like other aminoglycosides, this compound can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[10]

The combined effect of translocation inhibition and mistranslation leads to a catastrophic failure in protein synthesis, ultimately resulting in cell death.[1][3]

Hygromycin Phosphotransferase: The Resistance Mechanism

The hygromycin phosphotransferase enzyme provides a direct and efficient mechanism of resistance by chemically modifying and inactivating the this compound molecule.

HPT is a kinase that catalyzes the transfer of the gamma-phosphate group from a nucleotide triphosphate donor, typically ATP or GTP, to a specific hydroxyl group on the this compound molecule.[3][12][13] This phosphorylation event sterically hinders the antibiotic from binding to its ribosomal target, thus neutralizing its inhibitory activity.[3]

There are two primary, well-characterized forms of the enzyme that phosphorylate different sites on the this compound molecule:

-

APH(4)-Ia: Originally identified in Escherichia coli, this enzyme phosphorylates the hydroxyl group at the C4 position of the hyosamine ring (Ring I) of this compound.[12][14]

-

APH(7'')-Ia: Found in the hygromycin-producing organism Streptomyces hygroscopicus as a self-protection mechanism, this enzyme phosphorylates the 7''-hydroxyl group on the destomic acid ring (Ring IV).[12][15][16][17]

The enzymatic reaction is the cornerstone of the hygromycin selection system, one of the most common methods for selecting transformed cells in molecular biology.

Structural Biology of Hygromycin Phosphotransferase

The three-dimensional structures of several aminoglycoside phosphotransferases, including APH(4)-Ia, have been resolved by X-ray crystallography.[12] These studies reveal a conserved bilobed architecture that is remarkably similar to that of eukaryotic protein kinases.[12]

-

N-terminal Lobe: Primarily composed of β-sheets, this domain is involved in binding the nucleotide cofactor (ATP/GTP).

-

C-terminal Lobe: A mix of α-helices and β-sheets, this domain contains an insertion that is crucial for binding the aminoglycoside substrate.[12]

-

Active Site: The active site is located in the cleft between the two lobes, bringing the antibiotic and the ATP molecule into close proximity for the phosphoryl transfer reaction.[12]

The structure of APH(4)-Ia in complex with this compound shows that the antibiotic is held in place by an extensive network of hydrogen bonds, primarily with polar and acidic residues.[12] The substrate-binding site also features a cluster of hydrophobic residues that complement the unique twisted structure of this compound, contributing to the enzyme's high substrate specificity.[12]

Enzyme Kinetics and Substrate Specificity

Hygromycin phosphotransferase exhibits specific kinetic properties. APH(4)-Ia can utilize either ATP or GTP as a phosphate donor.[12] The enzyme shows a high degree of specificity for this compound; among a panel of 14 different aminoglycosides, only this compound was identified as a substrate for APH(4)-Ia.[12]

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| APH(4)-Ia | This compound | Value not explicitly stated, but used at 0.5 mM for ATP Km determination | Not Stated | [12] |

| APH(4)-Ia | ATP | Value not explicitly stated, but used at 1 mM for HygB Km determination | Not Stated | [12] |

| Hyg21 (Hygromycin A Phosphotransferase) | Hygromycin A | 30 ± 4 | 2.2 ± 0.1 | [18] |

| Hyg21 (Hygromycin A Phosphotransferase) | ATP | 200 ± 20 | 2.2 ± 0.1 | [18] |

| Hyg21 (Hygromycin A Phosphotransferase) | GTP | 350 ± 60 | 2.2 ± 0.1 | [18] |

| Enzyme | Ligand/Inhibitor | Kis (µM) | Kii (µM) | Reference |

| APH(2'')-IVa | This compound | 340 ± 80 | 210 ± 20 | [19] |

(Note: Kis and Kii represent dissociation constants from the free enzyme and the enzyme-ATP complex, respectively. The high values for APH(2'')-IVa confirm that this compound is a poor substrate/inhibitor for this particular phosphotransferase variant, highlighting the specificity among different APH enzymes.)

Applications in Research and Biotechnology

The primary application of the hygromycin phosphotransferase system is its use as a dominant selectable marker for gene transfer experiments.[7][8] Because most prokaryotic and eukaryotic cells are sensitive to this compound, the introduction of a functional hph gene allows for the direct selection of transformed cells on a hygromycin-containing medium.

This system is invaluable for:

-

Stable Cell Line Generation: Creating mammalian or insect cell lines that permanently express a gene of interest.

-

Transgenic Plant Development: Selecting for plant cells that have been successfully transformed with new genetic material.[1]

-

Fungal and Yeast Genetics: Facilitating gene knockout and overexpression studies in various fungal and yeast species.[6]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for HPT Activity

This method continuously monitors the phosphorylation of this compound by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[12]

Materials:

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 40 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Coupling Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Substrates: this compound, ATP, Phosphoenolpyruvate (PEP), NADH.

-

Purified HPT enzyme.

-

Spectrophotometer (plate reader or cuvette-based).

Methodology:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing:

-

195 µL of Reaction Buffer.

-

1 mM PEP.

-

0.2 mM NADH.

-

A surplus of PK/LDH (e.g., 5-10 units/mL).

-

Varying concentrations of this compound for Km determination (or a fixed saturating concentration).

-

Varying concentrations of ATP for Km determination (or a fixed saturating concentration).

-

-

Add the purified HPT enzyme to initiate the reaction.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

-

The rate of NADH oxidation (ΔA340/min) is directly proportional to the rate of ADP production and thus HPT activity.

-

Calculate the reaction velocity using the Beer-Lambert law and the molar extinction coefficient of NADH (ε = 6220 M-1cm-1).[12]

-

Determine kinetic parameters (Km, Vmax) by plotting reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.

Protocol 2: Dot-Blot Assay for HPT Activity in Cell Extracts

This semi-quantitative assay is useful for confirming HPT expression in crude cell extracts from potentially transformed colonies.[20][21]

Materials:

-

Kinase Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 5% glycerol, 10 mM MgCl₂, 1 mM DTT, protease inhibitors.

-

Reaction Mix: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM this compound.

-

[γ-³²P]ATP (radiolabeled ATP).

-

P81 phosphocellulose paper.

-

Wash Buffer: 75 mM phosphoric acid.

-

Scintillation fluid and counter or phosphorimager.

Methodology:

-

Harvest cells and lyse them in ice-cold Kinase Lysis Buffer (e.g., by sonication or bead beating).

-

Clarify the lysate by centrifugation at 4°C to pellet cell debris. Determine the protein concentration of the supernatant (crude extract).

-

Set up the kinase reaction: In a microfuge tube, mix a defined amount of cell extract protein (e.g., 10-50 µg) with the Reaction Mix.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of ~1-5 µCi per reaction.

-

Incubate at 30°C for 15-30 minutes.

-

Stop the reaction by adding EDTA or placing on ice.

-

Spot a small volume (5-10 µL) of each reaction onto a sheet of P81 phosphocellulose paper.

-

Allow the spots to air dry completely.

-

Wash the P81 paper extensively (e.g., 4 x 10 minutes) in Wash Buffer to remove unincorporated [γ-³²P]ATP. The phosphorylated this compound, being cationic, will bind to the negatively charged paper.

-

Air dry the paper, then quantify the radioactivity of each spot using a scintillation counter or visualize using a phosphorimager. The signal intensity correlates with HPT activity in the extract.

Implications and Future Directions

While HPT is a cornerstone of molecular biology, its use is not without considerations. One study reported that the expression of the hph gene in the fungal pathogen Histoplasma capsulatum unexpectedly increased its virulence in a mouse infection model.[22] This hypervirulence was dependent on the kinase activity of the HPT enzyme, suggesting potential off-target phosphorylation of host or fungal proteins.[21][22] This finding underscores the importance of carefully considering the potential unintended effects of expressing foreign enzymes, even those considered to be simple selectable markers.

For drug development professionals, understanding the structure and mechanism of aminoglycoside-modifying enzymes like HPT is critical for overcoming antibiotic resistance. The detailed structural information of the APH(4)-Ia active site could be exploited for the rational design of novel hygromycin analogues that are poor substrates for the enzyme, or for the development of specific inhibitors that could be used to restore the antibiotic's efficacy.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. agscientific.com [agscientific.com]

- 4. astralscientific.com.au [astralscientific.com.au]

- 5. This compound phosphotransferase as a selectable marker for DNA transfer experiments with higher eucaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The this compound-resistance-encoding gene as a selectable marker for stable transformation of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hygromycin phosphotransferase hpt: Topics by Science.gov [science.gov]

- 8. This compound phosphotransferase as a selectable marker for DNA transfer experiments with higher eucaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and Function of APH(4)-Ia, a this compound Resistance Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hygromycin-B kinase - Wikipedia [en.wikipedia.org]

- 14. uniprot.org [uniprot.org]

- 15. Structural basis for the substrate recognition of aminoglycoside 7′′-phosphotransferase-Ia from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for the substrate recognition of aminoglycoside 7''-phosphotransferase-Ia from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. An O-Phosphotransferase Catalyzes Phosphorylation of Hygromycin A in the Antibiotic-Producing Organism Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of this compound phosphotransferase activity in crude mammalian cell extracts by a simple dot-blot assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Expression of Hygromycin Phosphotransferase Alters Virulence of Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Spectrum of Activity of Hygromycin B

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It is widely utilized in molecular biology research as a selective agent for both prokaryotic and eukaryotic cells that have been genetically modified to carry the hygromycin resistance gene (hph).[1][2] This guide provides a comprehensive overview of its mechanism of action, spectrum of activity, resistance mechanisms, and detailed experimental protocols relevant to its application in a research setting.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting protein synthesis.[1][2][3] This mechanism is broadly effective across different domains of life, targeting both 70S ribosomes in prokaryotes and 80S ribosomes in eukaryotes. The core mechanism involves the following steps:

-

Binding to the Ribosome: this compound binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[3][4] Specifically, it interacts with the A-site of the ribosome, which is responsible for decoding the mRNA and binding the correct aminoacyl-tRNA.

-

Inhibition of Translocation: The primary mode of action is the inhibition of the translocation step of elongation.[3][5][6] After a peptide bond is formed, the ribosome must move one codon down the mRNA. This compound physically blocks this movement, effectively freezing the ribosome on the mRNA template.[5]

-

Induction of Miscoding: Like other aminoglycosides, this compound can also cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[7]

This inhibition of protein synthesis ultimately leads to cell death in susceptible organisms.

Figure 1: Mechanism of action of this compound on the ribosome.

Spectrum of Activity

This compound exhibits a broad spectrum of activity, inhibiting the growth of a wide range of organisms, including bacteria, fungi, and higher eukaryotes such as plants and mammalian cells.[1][2][5] This makes it a versatile selection agent in various experimental systems.

Quantitative Data on Susceptibility

The effective concentration of this compound required for selection varies significantly depending on the target cell type, growth medium, and culture conditions.[2][8] Therefore, it is crucial to determine the optimal concentration for each experimental system by performing a dose-response or "kill curve" experiment. The following table summarizes typical working concentrations for various cell types.

| Cell Type | Organism/Cell Line | Recommended Concentration Range (µg/mL) | Reference(s) |

| Bacteria | Escherichia coli | 20 - 200 | [2][8] |

| 50 - 100 | [9] | ||

| Fungi | Saccharomyces cerevisiae | 200 - 1000 | [2] |

| General Fungi | 200 - 1000 | [8] | |

| Plants | General Plant Cells | 20 - 200 | [2][8] |

| Rice (Oryza sativa) | 30 - 75 | [1] | |

| Mammalian Cells | General | 100 - 500 | [10] |

| 50 - 1000 | [8] | ||

| CHO-DG44 | 75 | [11] | |

| CHO-S | 50 | [11] |

Mechanism of Resistance

Resistance to this compound is conferred by the this compound phosphotransferase (hph) gene, originally isolated from Escherichia coli.[12][13][14] This gene encodes an enzyme that inactivates this compound through phosphorylation.[2][12][13] The addition of a phosphate group to the this compound molecule prevents it from binding to the ribosome, thus rendering the cell resistant to the antibiotic's effects.[12][13]

Figure 2: Mechanism of this compound resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - The Kill Curve

To effectively use this compound as a selective agent, it is essential to first determine the minimum concentration that is lethal to non-transfected host cells. This is achieved by performing a kill curve experiment.

Objective: To identify the lowest concentration of this compound that kills the majority of non-transfected cells within a specified timeframe (typically 7-14 days).[2][15][16]

Materials:

-

Host cell line (non-transfected)

-

Complete cell culture medium

-

This compound stock solution (e.g., 50 mg/mL in sterile PBS or water)[8][10]

-

24-well or 96-well cell culture plates

-

Incubator with appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells)

-

Method for assessing cell viability (e.g., Trypan Blue exclusion, MTT assay)

Procedure:

-

Cell Plating:

-

Seed the host cells into the wells of a culture plate at a low density (e.g., 20-25% confluency for adherent cells, or a specific density like 0.8-3.0 x 10^5 cells/mL for suspension cells).[2][10]

-

Prepare enough wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.[10]

-

Allow the cells to adhere and recover for 12-24 hours.[2][16]

-

-

Antibiotic Addition:

-

Prepare a series of dilutions of this compound in complete culture medium. A broad range is recommended for the initial experiment (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).[16]

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

-

Incubation and Monitoring:

-

Data Collection and Analysis:

-

At regular intervals (e.g., every 2-3 days for 10-14 days), determine the percentage of viable cells in each well.[15]

-

Plot the percentage of viable cells against the this compound concentration for each time point.

-

The MIC is the lowest concentration that results in complete cell death within the desired timeframe (e.g., 7-10 days).[2][15]

-

Figure 3: Experimental workflow for determining the MIC of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. This compound | Antibiotics: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. yeasenbio.com [yeasenbio.com]

- 9. invivogen.com [invivogen.com]

- 10. tools.mirusbio.com [tools.mirusbio.com]

- 11. vclass.sbmu.ac.ir [vclass.sbmu.ac.ir]

- 12. Genetic and enzymatic basis of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Plasmid-encoded this compound resistance: the sequence of this compound phosphotransferase gene and its expression in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hygromycin B-Based Stable Cell Line Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hygromycin B to generate stable mammalian cell lines. This process is critical for various research applications, including long-term gene function studies, recombinant protein production, and drug discovery assays.

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it an effective selective agent.[1][2] Its mechanism of action involves binding to the 80S ribosome, which disrupts translocation and leads to mistranslation, ultimately resulting in cell death.[3][4][5] Resistance to this compound is conferred by the hygromycin phosphotransferase (hph) gene, which inactivates the antibiotic through phosphorylation.[6][7] This allows for the selection of cells that have been successfully transfected with a vector containing the hph gene alongside a gene of interest.

Key Considerations Before Starting

-

Cell Line Specific Sensitivity: The optimal concentration of this compound for selection varies significantly between cell lines.[8][9] Therefore, it is crucial to determine the minimum concentration required to kill non-transfected cells by performing a dose-response experiment, commonly known as a "kill curve."[10][11]

-

Antibiotic Quality: The potency of this compound can vary between lots and manufacturers. A new kill curve should be performed whenever a new batch of the antibiotic is used.[8][10]

-

Cell Health and Density: The selection process is most effective on actively dividing cells. Ensure that cells are healthy and sub-confluent during the selection phase.[5] High cell density can lead to the survival of non-resistant cells.[6]

Experimental Protocols

Part 1: Determining the Optimal this compound Concentration (Kill Curve)

This protocol outlines the steps to determine the lowest concentration of this compound that effectively kills your non-transfected host cell line within a desired timeframe, typically 7-14 days.[6][10]

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound solution (stock solution, e.g., 50 mg/mL)

-

24-well or 6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the parental cell line into a 24-well plate at a density of approximately 0.8-3.0 × 10^5 cells/mL.[8] For suspension cells, use a density of 2.5-5.0 × 10^5 cells/mL.[8] A general recommendation is to seed at a confluency of 20-25%.[6]

-

Allow the cells to adhere and recover for 24 hours in a 37°C incubator with 5% CO2.[10]

-

-

This compound Titration:

-

Prepare a series of dilutions of this compound in complete culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10] The recommended working concentration for many mammalian cell lines falls between 100 and 500 µg/mL.[8]

-

Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control well.

-

-

Incubation and Observation:

-

Determining the Optimal Concentration:

Part 2: Generating Stable Cell Lines

Once the optimal this compound concentration is determined, you can proceed with generating your stable cell line.

Procedure:

-

Transfection:

-

Transfect your host cell line with the expression vector containing your gene of interest and the hygromycin resistance (hph) gene using your preferred transfection method.

-

-

Recovery Period:

-

Initiation of Selection:

-

After the recovery period, passage the cells and plate them in a complete medium containing the predetermined optimal concentration of this compound. It is crucial that the cells are sub-confluent (e.g., no more than 25% confluent) at the start of selection, as the antibiotic is most effective on actively dividing cells.[5]

-

-

Selection and Maintenance:

-

Continue to culture the cells in the selective medium, replacing it every 3-4 days to remove dead cells and replenish the antibiotic.

-

Significant cell death should be observed in the first few days, followed by the emergence of resistant colonies over the next 1-3 weeks.

-

-

Isolation of Resistant Colonies:

-

Once distinct colonies of resistant cells are visible, they can be isolated using cloning cylinders or by limiting dilution cloning to establish monoclonal stable cell lines.

-

-

Expansion and Verification:

-

Expand the isolated clones in a selective medium.

-

Once a sufficient number of cells are obtained, verify the integration and expression of your gene of interest using techniques such as PCR, Western blotting, or functional assays.

-